![molecular formula C14H13FN2OS B2985090 4-((2-fluorobenzyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one CAS No. 898444-07-0](/img/structure/B2985090.png)
4-((2-fluorobenzyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “4-((2-fluorobenzyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one” is a complex organic molecule that contains several functional groups. It has a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a cyclopentane ring, which is a five-membered ring of carbon atoms . The molecule also contains a thioether linkage (sulfur atom connected to two carbon atoms), and a fluorobenzyl group, which is a benzene ring with a fluorine atom and a methyl group attached .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrimidine and cyclopentane rings would give the molecule a certain degree of rigidity. The electronegativity of the fluorine atom in the fluorobenzyl group could influence the distribution of electron density in the molecule, potentially affecting its reactivity .Chemical Reactions Analysis
The reactivity of this compound would depend on its molecular structure. The pyrimidine ring might be involved in reactions with nucleophiles or electrophiles. The sulfur atom in the thioether linkage could also be a site of reactivity. The fluorobenzyl group might undergo reactions typical of aromatic compounds .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorine atom could affect the compound’s polarity, solubility, and boiling and melting points. The aromatic ring could contribute to the compound’s stability and resistance to oxidation .Wissenschaftliche Forschungsanwendungen
Antibacterial and Antifungal Properties
4-((2-Fluorobenzyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one derivatives have been explored for their potential antibacterial and antifungal applications. For instance, certain thieno[2,3-d]pyrimidin-4(3H)-one derivatives, similar in structure, showed significant activity against various strains of bacteria and fungi. They exhibited higher antifungal activity than fluconazole against Candida fungus species and demonstrated promising antibacterial effects (Kahveci et al., 2020).
Anticancer Properties
Compounds with a similar structure have been studied for their anticancer properties. Certain fluorinated coumarin–pyrimidine hybrids exhibited significant cytotoxicity against human cancer cell lines, such as lung carcinoma and mammary gland adenocarcinoma. These compounds showed potent activity comparable to standard drugs like Cisplatin (Hosamani et al., 2015).
Nuclear Magnetic Resonance (NMR) Studies
The compound's derivatives have been utilized in nuclear magnetic resonance (NMR) studies to understand their chemical behavior. For example, bicyclic thiophene derivatives, including compounds with structural similarities to this compound, were prepared and studied using 1H and 19F spin couplings (Hirohashi et al., 1975).
Receptor Affinity Studies
These compounds have also been investigated for their receptor affinity, particularly in the context of adenosine receptors. Derivatives have shown high affinity and selectivity for certain receptor subtypes, indicating potential for development in receptor-targeted therapies (Betti et al., 1999).
Synthesis and Biological Activity
Other research has focused on the synthesis of related nucleosides and their biological activities. For example, studies on 4'-thio-5-halogenopyrimidine nucleosides, including fluorinated derivatives, have revealed their inhibitory effects on leukemia cells and certain bacteria, providing insights into their therapeutic potential (Bobek et al., 1975).
Corrosion Inhibition
Interestingly, pyridopyrimidinone derivatives have been explored as corrosion inhibitors for carbon steel in industrial applications, demonstrating the versatility of these compounds beyond biological applications (Abdallah et al., 2018).
Anti-HIV Activity
Studies on dihydro(alkylthio)(naphthylmethyl)oxopyrimidines, similar to the compound , have shown promising results as non-nucleoside reverse transcriptase inhibitors for HIV-1, indicating potential applications in HIV therapy (Mai et al., 1997).
Safety and Hazards
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Similar compounds, such as thieno[2,3-d]pyrimidin-4(3h)-ones, have been found to exhibit significant antimycobacterial activity againstMycobacterium tuberculosis H37Ra and Mycobacterium bovis BCG . Therefore, it is plausible that this compound may also target similar bacterial strains.
Mode of Action
Based on the antimicrobial activity of related compounds, it is possible that this compound may interfere with essential bacterial processes, leading to the inhibition of bacterial growth .
Biochemical Pathways
Given the potential antimicrobial activity, it is likely that the compound interferes with bacterial metabolic pathways, disrupting their normal function and leading to bacterial death .
Result of Action
Based on the antimicrobial activity of related compounds, it can be inferred that the compound may lead to the inhibition of bacterial growth, potentially resulting in the death of the bacteria .
Eigenschaften
IUPAC Name |
4-[(2-fluorophenyl)methylsulfanyl]-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FN2OS/c15-11-6-2-1-4-9(11)8-19-13-10-5-3-7-12(10)16-14(18)17-13/h1-2,4,6H,3,5,7-8H2,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REZDSSHHLABSOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)NC(=O)N=C2SCC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
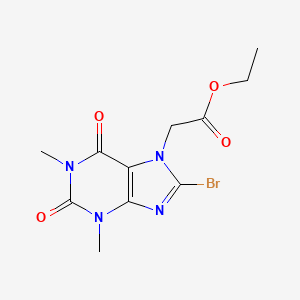
![1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-N-[2-(4-sulfamoylphenyl)ethyl]piperidine-3-carboxamide](/img/structure/B2985009.png)
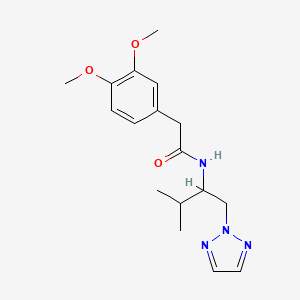

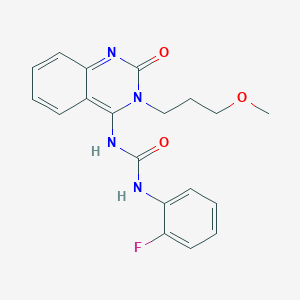
![2-{[1-(1,5-dimethyl-1H-pyrazole-3-carbonyl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine](/img/structure/B2985015.png)
![N-(4-chlorophenyl)-2-[(1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy]acetamide](/img/structure/B2985016.png)

![N-[1-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]azetidin-3-yl]-N-methylpyridine-2-carboxamide](/img/structure/B2985021.png)
![5-bromo-2-chloro-N-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide](/img/structure/B2985022.png)
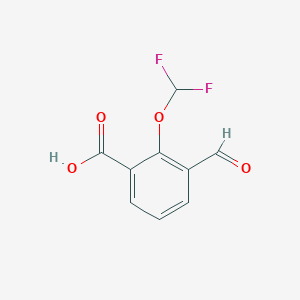
![N-(4-fluorobenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-2-(4-isopropylphenyl)acetamide](/img/structure/B2985024.png)
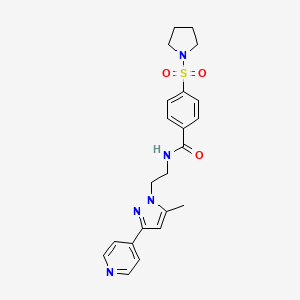
![ethyl 2-{[2-({[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl}methyl)-1-oxo-1,2-dihydroisoquinolin-5-yl]oxy}propanoate](/img/structure/B2985030.png)
